molecular formula C14H28O2Si2 B14553946 [Bicyclo[4.1.1]oct-3-ene-3,4-diylbis(oxy)]bis(trimethylsilane) CAS No. 61885-55-0

[Bicyclo[4.1.1]oct-3-ene-3,4-diylbis(oxy)]bis(trimethylsilane)

Cat. No.: B14553946
CAS No.: 61885-55-0
M. Wt: 284.54 g/mol
InChI Key: CEXWZGPBZNNQRN-UHFFFAOYSA-N
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Description

[Bicyclo[411]oct-3-ene-3,4-diylbis(oxy)]bis(trimethylsilane) is a complex organic compound characterized by its bicyclic structure and the presence of trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bicyclo[4.1.1]oct-3-ene-3,4-diylbis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the trimethylsilane groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[Bicyclo[4.1.1]oct-3-ene-3,4-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, [Bicyclo[411]oct-3-ene-3,4-diylbis(oxy)]bis(trimethylsilane) is used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific biological applications are less common, the compound’s derivatives may be explored for their potential biological activity. Research into its interactions with biological molecules could lead to new insights in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [Bicyclo[4.1.1]oct-3-ene-3,4-diylbis(oxy)]bis(trimethylsilane) involves its ability to participate in various chemical reactions due to its reactive sites. The trimethylsilane groups can act as protective groups, while the bicyclic core provides structural rigidity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.

    Trimethylsilane derivatives: Compounds with trimethylsilane groups but different core structures.

Uniqueness

[Bicyclo[4.1.1]oct-3-ene-3,4-diylbis(oxy)]bis(trimethylsilane) is unique due to its combination of a bicyclic core and trimethylsilane groups. This combination imparts specific reactivity and stability, making it distinct from other similar compounds.

Properties

CAS No.

61885-55-0

Molecular Formula

C14H28O2Si2

Molecular Weight

284.54 g/mol

IUPAC Name

trimethyl-[(4-trimethylsilyloxy-3-bicyclo[4.1.1]oct-3-enyl)oxy]silane

InChI

InChI=1S/C14H28O2Si2/c1-17(2,3)15-13-9-11-7-12(8-11)10-14(13)16-18(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

CEXWZGPBZNNQRN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(CC2CC(C2)C1)O[Si](C)(C)C

Origin of Product

United States

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